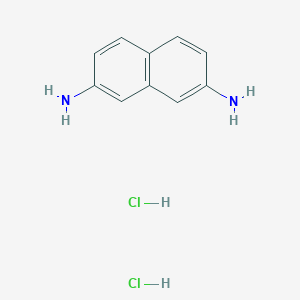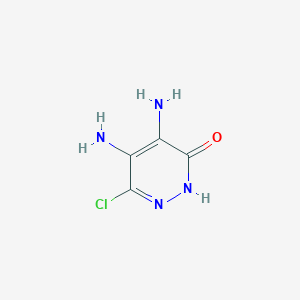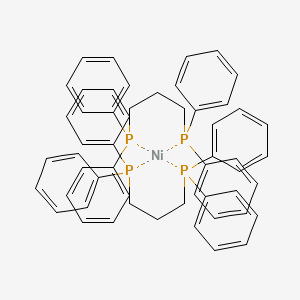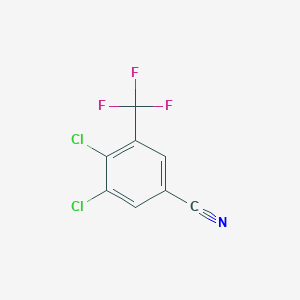
DL-H-Glu-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-H-Glu-pNA, also known as DL-γ-Glutamyl-p-nitroanilide, is a synthetic compound widely used in biochemical research. It is a chromogenic substrate, meaning it produces a color change when it undergoes a specific chemical reaction. This property makes it valuable in various assays, particularly those involving enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-H-Glu-pNA typically involves the coupling of DL-glutamic acid with p-nitroaniline. This reaction is often facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
DL-H-Glu-pNA primarily undergoes hydrolysis, catalyzed by specific enzymes such as γ-glutamyltransferase. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using γ-glutamyltransferase in a buffered aqueous solution.
Coupling Reactions: Use of coupling agents like DCC or DIC in anhydrous conditions with a base such as triethylamine.
Major Products
The major product of the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .
Wissenschaftliche Forschungsanwendungen
DL-H-Glu-pNA is extensively used in scientific research, particularly in the following fields:
Biochemistry: Used as a substrate in enzyme assays to study the activity of γ-glutamyltransferase and other related enzymes.
Pharmacology: Utilized in drug development to screen for inhibitors of γ-glutamyltransferase.
Industrial Applications: Applied in the quality control of food products and pharmaceuticals to ensure the absence of specific contaminants.
Wirkmechanismus
DL-H-Glu-pNA acts as a substrate for γ-glutamyltransferase. The enzyme catalyzes the hydrolysis of the γ-glutamyl bond, releasing p-nitroaniline. The released p-nitroaniline can be measured spectrophotometrically at 405 nm, providing a quantitative measure of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-γ-Glutamyl-p-nitroanilide: Similar in structure but only contains the L-isomer of glutamic acid.
γ-Glutamyl-4-nitroanilide: Another chromogenic substrate used in similar enzyme assays.
Uniqueness
DL-H-Glu-pNA is unique due to its ability to act as a substrate for a wide range of enzymes, not just γ-glutamyltransferase. This versatility makes it a valuable tool in various biochemical assays .
Eigenschaften
Molekularformel |
C11H13N3O5 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16) |
InChI-Schlüssel |
JXQXNQKTUGNZLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)





![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)


